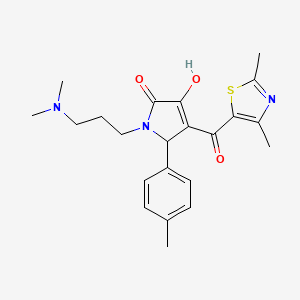

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolidinone derivative featuring a complex substitution pattern. Its core structure includes a 1H-pyrrol-2(5H)-one scaffold substituted at position 1 with a 3-(dimethylamino)propyl group, at position 4 with a 2,4-dimethylthiazole-5-carbonyl moiety, at position 3 with a hydroxyl group, and at position 5 with a p-tolyl aromatic ring. The dimethylamino group enhances solubility via protonation, while the thiazole carbonyl and p-tolyl substituents contribute to aromatic stacking and hydrophobic interactions, respectively.

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-13-7-9-16(10-8-13)18-17(19(26)21-14(2)23-15(3)29-21)20(27)22(28)25(18)12-6-11-24(4)5/h7-10,18,27H,6,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZLBWTHRPRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

- Dimethylamino Group : Often associated with increased lipophilicity and enhanced interaction with biological targets.

- Thiazole Moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer effects.

- Pyrrole Ring : Contributes to the compound's stability and potential reactivity with biological systems.

Antiviral Activity

Recent studies have indicated that derivatives of thiazole and pyrrole exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown inhibitory effects on SARS-CoV protease, which is crucial for viral replication. The presence of the thiazole moiety is particularly important, as it enhances binding affinity to the target enzyme, leading to a lower IC50 value (half maximal inhibitory concentration) in vitro .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds containing the pyrrole and thiazole rings have been reported to induce apoptosis in cancer cell lines. In a study evaluating various derivatives, compounds with similar scaffolds demonstrated significant cytotoxicity against L929 fibroblast cells at concentrations as low as 5 µg/mL .

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| Compound A | 2.20 | L929 | Moderate |

| Compound B | 0.60 | HeLa | High |

| Target Compound | TBD | TBD | TBD |

Antimicrobial Activity

The thiazole derivatives are also known for their antimicrobial properties. In vitro studies have shown that thiazole-containing compounds exhibit broad-spectrum antibacterial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although specific action pathways for this compound remain under investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dimethylamino Propyl Side Chain : Enhances solubility and cellular uptake.

- Thiazole Carbonyl Group : Essential for interaction with target proteins, increasing potency.

- Hydroxyl Group : May facilitate hydrogen bonding with biological targets, improving binding affinity.

Study 1: Antiviral Efficacy Against SARS-CoV

A study investigated various thiazole derivatives' efficacy against SARS-CoV protease. The lead compound exhibited an IC50 value of 0.6 µM, indicating strong antiviral potential . The structural modifications made during synthesis were critical in enhancing activity.

Study 2: Cytotoxicity Evaluation

In a cytotoxicity assay against L929 fibroblast cells, several derivatives were tested for their growth inhibition capabilities. The target compound showed promising results, with cell viability dropping below 70% at concentrations of 10 µg/mL . This suggests a need for further exploration into dose-response relationships.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Research on similar thiazole-based compounds has highlighted their effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases .

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. For example, compounds derived from similar scaffolds have demonstrated IC50 values indicating effective inhibition of tumor growth .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions of this compound with target proteins involved in cancer and inflammation pathways. These studies help predict the efficacy and potential side effects of the compound based on its structural interactions .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts to achieve the desired molecular structure. The synthesis process is crucial for producing sufficient quantities for biological testing and further pharmacological evaluation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Structural Analogues with Thiazole or Heterocyclic Modifications

1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one () Key Differences: Replaces the 2,4-dimethylthiazole-5-carbonyl group with a 5-methylfuran-2-carbonyl moiety. The methoxy-propoxyphenyl group increases hydrophobicity compared to the p-tolyl group. Synthesis: Higher molecular weight (636.99 g/mol vs. ~500 g/mol for the target) due to the morpholinylpropyl substituent .

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one () Key Differences: Substitutes the dimethylamino group with a morpholinylpropyl chain and replaces p-tolyl with 3-ethoxyphenyl. The ethoxy group on the phenyl ring may enhance metabolic stability compared to methyl .

Analogues with Pyrazole or Pyrimidine Cores

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()

- Key Differences : Pyrazole-pyrimidine hybrid core with nitro and thiocarbonyl groups.

- Impact : The nitro group introduces strong electron-withdrawing effects, altering reactivity. The thiocarbonyl may enhance metal-binding affinity but reduce stability compared to the target’s hydroxyl and carbonyl groups.

- Physicochemical Data : Melting point = 190.9°C; IR bands at 2188 cm⁻¹ (CN) and 1308 cm⁻¹ (C=S) .

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () Key Differences: Tetrazole-thio substituent and pyrazole core.

Benzimidazole and Coumarin Derivatives

5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)-1,2-dihydro-3H-pyrrol-3-one () Key Differences: Benzimidazole replaces the thiazole-carbonyl group, and a butoxypropyl chain substitutes the dimethylamino group.

Comparative Data Table

Key Research Findings

- Thiazole vs. Furan : Thiazole-containing analogs (target, ) exhibit higher metabolic stability than furan derivatives () due to sulfur’s resistance to oxidative metabolism .

- Synthetic Accessibility: Pyrazole-pyrimidine hybrids () achieve higher yields (79%) than pyrrolidinone derivatives, possibly due to fewer stereochemical challenges .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrol-2-one core in this compound?

The pyrrol-2-one ring can be synthesized via base-assisted cyclization of β-ketoamide precursors. For example, and describe cyclization using NaOH or KOH in ethanol, yielding substituted pyrrol-2-ones with hydroxy groups. For the target compound, introducing the 3-hydroxy group may require controlled oxidation or hydroxylation during cyclization. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity .

Q. How can the 2,4-dimethylthiazole-5-carbonyl moiety be incorporated into the structure?

Thiazole rings are typically synthesized via Hantzsch thiazole synthesis, combining α-haloketones with thioamides. highlights Suzuki-Miyaura coupling for aryl-thiazole linkages, which could be adapted here. Post-synthetic acylation of the pyrrol-2-one nitrogen with pre-formed 2,4-dimethylthiazole-5-carbonyl chloride may also be feasible, requiring anhydrous conditions and catalysts like DMAP .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is widely used for polar intermediates ( ). For the final compound, recrystallization from ethanol or DMF/ethanol mixtures (1:1) can improve purity, as described in . Monitoring by TLC and HPLC ensures homogeneity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assign signals for the pyrrol-2-one carbonyl (~170 ppm in ¹³C NMR), hydroxy proton (broad singlet at δ 10–12 ppm), and dimethylamino group (singlet at δ 2.2–2.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- FTIR : Validate carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can tautomerism between the 3-hydroxy and 3-keto forms be analyzed experimentally?

Tautomeric equilibrium can be studied using variable-temperature NMR in DMSO-d₆. observed similar behavior in 5-hydroxy-pyrrol-2-ones, where keto-enol shifts manifest as signal splitting at elevated temperatures. Additionally, UV-Vis spectroscopy in solvents of varying polarity (e.g., water vs. DMSO) can reveal tautomer-dependent absorbance shifts .

Q. What strategies mitigate low yields during the coupling of the dimethylthiazole moiety?

Low yields often arise from steric hindrance or poor electrophilicity of the acylating agent. suggests using Pd-catalyzed cross-coupling (e.g., Suzuki with boronic esters) for aryl-thiazole bonds. Alternatively, activating the carbonyl as a mixed anhydride (e.g., with ClCO₂Et) enhances reactivity. Optimizing reaction temperature (60–80°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄) may improve efficiency .

Q. How does the dimethylaminopropyl side chain influence solubility and bioavailability?

The tertiary amine enhances water solubility via protonation at physiological pH. notes that similar dimethylaminoalkyl chains improve membrane permeability in related compounds. LogP calculations (using software like MarvinSketch) and in vitro Caco-2 assays can quantify permeability. Adjusting the alkyl chain length (e.g., propyl vs. ethyl) may fine-tune these properties .

Q. What computational methods predict binding affinity to biological targets?

Molecular docking (AutoDock Vina, Glide) against targets like kinases or GPCRs can prioritize in vitro testing. used ADME analysis to assess drug-likeness, while docking studies compared binding poses to known inhibitors. MD simulations (AMBER, GROMACS) further evaluate stability of ligand-target complexes .

Q. How to resolve contradictions in biological activity data across structural analogs?

Divergent results may stem from assay conditions (e.g., cell line variability) or subtle structural differences. highlights the importance of substituent positioning on bioactivity. Conducting dose-response curves (IC₅₀) and orthogonal assays (e.g., enzymatic vs. cell-based) clarifies structure-activity relationships (SAR). Meta-analysis of published analogs (e.g., pyrazole-thiazole hybrids) identifies critical pharmacophores .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

Q. Table 2. Critical Spectroscopic Data

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Pyrrol-2-one carbonyl | - | 168–170 | 1690–1710 |

| 3-Hydroxy | 10.5 (br s) | - | 3250–3400 |

| Dimethylamino | 2.25 (s, 6H) | 45–47 (N-CH₃) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.